3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding, operationally simple, and additive-free methods. These methods are designed to be economically and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often employ complex hydrides, such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the pyrimidine ring can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind effectively to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Uniqueness: 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific ethyl and dimethyl substitutions, which confer unique chemical and biological properties. These substitutions enhance its binding affinity to molecular targets and improve its stability under various conditions .
Properties
IUPAC Name |
3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-8-7(3)13-14-6(2)5-9(11(15)16)12-10(8)14/h5H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWUDKXBHBMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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